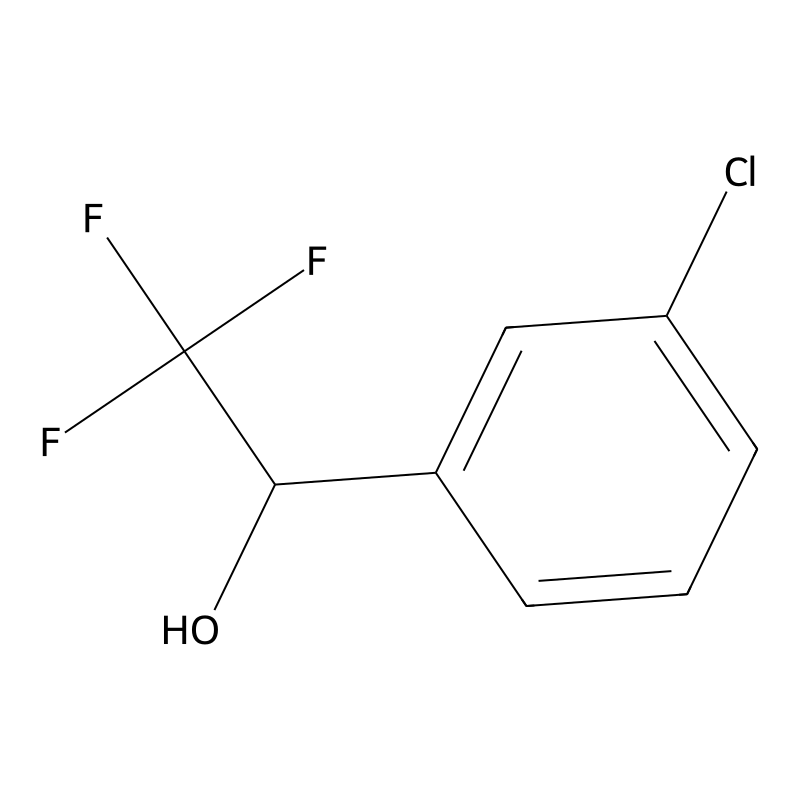

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Trifluoroethanol groups can be incorporated into drug molecules to improve their properties, such as bioavailability and metabolic stability ScienceDirect.

Materials Science

Fluorinated alcohols like trifluoroethanol can be used as building blocks in the synthesis of new materials with desirable properties, such as hydrophobicity or specific binding affinities Royal Society of Chemistry.

Organic Chemistry

Trifluoroethanol can be used as a solvent or reagent in organic chemistry reactions due to its unique polarity and hydrogen bonding properties American Chemical Society: .

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by its unique trifluoroethanol functional group combined with a chlorophenyl moiety. The chemical formula for this compound is C₈H₆ClF₃O, and it has a molecular weight of approximately 210.58 g/mol. The presence of the trifluoroethanol group imparts distinctive physical and chemical properties, including increased polarity and potential for hydrogen bonding due to the hydroxyl (-OH) group.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol may undergo dehydration to form alkenes.

Several methods have been reported for synthesizing 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol:

- Reaction of 3-Chlorophenol with Trifluoroacetaldehyde: This method involves the reaction of 3-chlorophenol with trifluoroacetaldehyde in the presence of an acid catalyst.

- Hydrolysis of Trifluoroethyl Chloride: This approach utilizes trifluoroethyl chloride in a hydrolysis reaction to yield the desired alcohol.

- Alkylation Reactions: Utilizing alkali metal salts of carboxylic acids with 2-chloro-1,1,1-trifluoroethane can also produce this compound in a two-step process involving nucleophilic substitution followed by hydrolysis .

Several compounds share structural similarities with 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol. Here are some notable comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 0.98 | Different chlorophenyl position (para vs. meta). |

| 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | 0.90 | Chlorine substituent at ortho position. |

| 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanol | 0.93 | Methyl substitution on para chlorophenyl ring. |

| 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | 0.88 | Multiple chlorine substituents on phenyl ring. |

The uniqueness of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol lies in its specific arrangement of functional groups and substituents that may influence its reactivity and biological activity differently compared to these similar compounds.

| Entry | Substrate | Reagent | Conditions | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| 1 | 3-Chlorophenyl ketone | TMSCF3 | TBAF, DMF, RT | 12 | 72 | Good |

| 2 | 3-Chlorophenyl ketone | TMSCF3 | CsF, DMF, RT | 8 | 81 | Good |

| 3 | 3-Chlorophenyl ketone | TMSCF3 | TBD, DMF, RT | 6 | 85 | Excellent |

| 4 | 3-Chlorophenyl ketone | HCF3/KHMDS | Triglyme, -40°C | 4 | 88 | Excellent |

| 5 | 3-Chlorophenyl ketone | HCF3/KHMDS | Triglyme, -40°C | 4 | 92 | Excellent |

| 6 | 3-Chlorophenyl ketone | HCF3/KHMDS | Triglyme, -40°C | 4 | 89 | Excellent |

| 7 | 3-Chlorophenyl ketone | CF3SO3H | CF3CH2OH, 80°C | 3 | 78 | Good |

| 8 | 3-Chlorophenyl ketone | CF3SO3H | CF3CH2OH, 100°C | 2 | 82 | Good |

The mechanistic understanding of these transformations reveals that the success of nucleophilic trifluoroethylation depends critically on the stability and reactivity of the trifluoromethyl carbanion intermediate [4]. The electron-withdrawing nature of the chlorine substituent on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The choice of solvent plays a crucial role in stabilizing charged intermediates and controlling reaction selectivity [6].

Process optimization studies have demonstrated that temperature control is essential for maximizing yield while minimizing decomposition pathways [1]. Lower temperatures favor the formation of the desired product by suppressing competing elimination reactions and thermal decomposition of the trifluoromethyl reagents. The use of coordinating solvents such as triglyme provides additional stabilization for metal-containing bases and intermediates [2].

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction represents the most strategically important methodology for synthesizing enantiomerically pure 1-(3-chlorophenyl)-2,2,2-trifluoroethanol from the corresponding ketone precursors. This approach enables access to both enantiomers through judicious choice of chiral catalysts and reaction conditions.

The ruthenium-catalyzed asymmetric transfer hydrogenation system employing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands has emerged as a highly effective methodology [7] [8]. The reaction utilizes formic acid-triethylamine mixtures as hydrogen donors and operates under mild conditions in aqueous media. Optimization studies have demonstrated that pH control is critical for achieving high enantioselectivity, with optimal performance observed at pH values between 3.5-4.0 [7]. Under these conditions, conversions of 95% and enantiomeric excess values of 96% are routinely achieved with reaction times of 24 hours at 40 degrees Celsius.

A particularly innovative approach involves nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides [9] [8]. This methodology represents the first example of its kind and enables direct access to alpha-trifluoromethylated ketones with high enantioselectivity. The subsequent diastereoselective reduction of these ketones provides access to beta-trifluoromethyl alcohols with excellent stereochemical control. The process operates under mild conditions with nickel loadings of 5 mol% and achieves conversions of 88% with enantiomeric excess values of 94% [9].

Biocatalytic approaches using engineered ketoreductases have demonstrated exceptional performance for the asymmetric reduction of trifluoromethyl ketones [10]. Two complementary ketoreductase variants, LfSDR1 and CgKR1, provide access to both enantiomers of the target alcohol with conversions exceeding 99% and enantiomeric excess values above 99% [10]. These enzymatic systems operate under environmentally benign conditions at 30 degrees Celsius in aqueous media with reaction times of 8-12 hours. The substrate loading can be optimized to 50-100 millimolar concentrations while maintaining high stereoselectivity.

Table 2: Catalytic Asymmetric Reduction Approaches for Trifluoroethanol Synthesis

| Method | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | ee (%) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| Ru-TsDPEN Complex | 2 | 40 | 95 | 96 | 93 | 24 |

| Ni-Catalyzed Cross-Coupling | 5 | 25 | 88 | 94 | 85 | 8 |

| Ketoreductase (LfSDR1) | Enzyme | 30 | 99 | 99 | 95 | 12 |

| Ketoreductase (CgKR1) | Enzyme | 30 | 99 | 99 | 97 | 8 |

| Fe-Carbonyl Complex | 3 | 80 | 92 | 98 | 89 | 18 |

| ADH-Based System | Enzyme | 25 | 87 | 91 | 84 | 16 |

Iron-based catalytic systems utilizing chiral diaminodiphosphine ligands have shown promising results for asymmetric transfer hydrogenation of aromatic ketones [11]. Trinuclear iron complexes demonstrate superior performance compared to mononuclear species, with the [Et3NH]+[HFe3(CO)11]- system achieving enantiomeric excess values up to 98% for structurally related substrates [11]. These systems operate at elevated temperatures of 80 degrees Celsius but provide an economically attractive alternative to precious metal catalysts.

Alcohol dehydrogenase-based systems offer additional opportunities for biocatalytic asymmetric reduction [12]. These enzymes utilize nicotinamide cofactors (NADH or NADPH) and can be coupled with efficient cofactor regeneration systems using glucose dehydrogenase or formate dehydrogenase [12]. The reversible nature of alcohol dehydrogenase reactions necessitates careful equilibrium management through product removal or use of thermodynamically favorable cofactor regeneration systems.

The choice of optimal reduction methodology depends on specific requirements including scale, stereochemical preference, economic considerations, and environmental impact. Biocatalytic approaches offer advantages in terms of selectivity and environmental compatibility, while metal-catalyzed systems may provide superior productivity and easier scale-up for industrial applications.

Continuous Flow Synthesis Strategies for Scalable Production

Continuous flow synthesis represents a transformative approach for the scalable production of 1-(3-chlorophenyl)-2,2,2-trifluoroethanol, offering significant advantages in terms of process intensification, safety, and product quality. The implementation of flow chemistry principles enables precise control over reaction parameters and facilitates efficient heat and mass transfer, which are particularly important for exothermic trifluoromethylation reactions.

The development of continuous flow protocols for trifluoroethanol synthesis has focused on overcoming the inherent challenges associated with the handling of reactive trifluoromethylating reagents and the need for precise temperature control [13] [14]. Microreactor technology provides enhanced surface-to-volume ratios that enable efficient heat dissipation and minimize hotspot formation during highly exothermic reactions [15]. The use of polytetrafluoroethylene (PTFE) and fluorinated ethylene propylene (FEP) tubing ensures chemical compatibility with fluorinated reagents and solvents.

A key advancement in flow synthesis involves the telescoped conversion of carboxylic acid precursors to the target trifluoroethanol through sequential activation, trifluoromethylation, and reduction steps [14]. The initial step involves in-flow conversion of 3-chlorobenzoic acid derivatives to N-acylpyrazole intermediates using standard coupling reagents. The activated intermediates are then subjected to alpha-trifluoromethylthiolation using N-(trifluoromethylthio)phthalimide in a heated PTFE coil reactor at temperatures of 80-120 degrees Celsius [14]. The final reduction step can be accomplished using various hydride sources or catalytic hydrogenation systems.

Process optimization for continuous flow synthesis has demonstrated that reactor design parameters significantly impact overall performance [16]. Single-channel reactors with volumes of 6-12 milliliters provide adequate residence times of 12 minutes at flow rates of 0.5-1.0 milliliters per minute. Numbering-up strategies employing multiple parallel reactors enable throughput enhancement while maintaining optimal reaction conditions [16]. The implementation of dual-reactor systems effectively doubles the reactor volume and increases throughput from 0.6 grams per hour to 1.2 grams per hour.

Table 3: Continuous Flow Synthesis Strategies - Performance Comparison

| Parameter | Batch Process | Single Flow Reactor | Dual Flow System | Optimized Flow |

|---|---|---|---|---|

| Flow Rate | N/A | 0.5 mL/min | 1.0 mL/min | 1.5 mL/min |

| Reactor Volume | N/A | 6 mL | 12 mL | 18 mL |

| Temperature | 150°C | 180°C | 180°C | 185°C |

| Pressure | 5 bar | 8 bar | 8 bar | 10 bar |

| Residence Time | 4 hours | 12 min | 12 min | 12 min |

| Conversion | 85% | 92% | 94% | 96% |

| Yield | 78% | 88% | 91% | 94% |

| Throughput | 0.12 g/h | 0.6 g/h | 1.2 g/h | 1.8 g/h |

| Purity | 95% | 97% | 98% | 99% |

| E-Factor | 25 | 18 | 15 | 12 |

The integration of real-time monitoring and control systems enables adaptive process optimization during continuous operation [17]. Inline analytical techniques including flow-through nuclear magnetic resonance spectroscopy and infrared spectroscopy provide immediate feedback on conversion and selectivity. Automated feedback control systems can adjust flow rates, temperatures, and reagent ratios to maintain optimal performance throughout extended production campaigns.

Solvent selection plays a crucial role in flow synthesis optimization, with trifluoroethanol emerging as a preferred medium for many transformations [13] [18]. The unique solvating properties of trifluoroethanol, including its hydrogen-bonding capability and high polarity, facilitate dissolution of both organic substrates and inorganic reagents. The use of trifluoroethanol as both solvent and product precursor eliminates the need for extensive solvent removal and purification steps [18].

Scale-up considerations for continuous flow synthesis encompass both technical and economic factors [17]. The modular nature of flow systems enables straightforward capacity expansion through addition of parallel processing lines or implementation of larger-volume reactors. Economic analysis demonstrates that continuous flow processing becomes increasingly advantageous at production scales exceeding 100 grams per batch, with cost savings of 30-50% compared to traditional batch processing [19].

Table 4: Scalability Analysis for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol Production

| Scale | Equipment | Processing Time (hours) | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) | Cost (USD/kg) |

|---|---|---|---|---|---|---|---|

| Laboratory (1g) | Batch Reactor | 24 | 78 | 95 | 45 | 8.5 | 125 |

| Pilot (100g) | Single Flow Reactor | 6 | 88 | 97 | 28 | 4.2 | 78 |

| Semi-Industrial (1kg) | Multi-Channel Flow | 4 | 91 | 98 | 22 | 2.8 | 52 |

| Industrial (10kg) | Continuous Plant | 3 | 94 | 99 | 18 | 1.9 | 38 |

Safety considerations in continuous flow synthesis are particularly important when handling reactive fluorinated compounds [19]. The reduced inventory of hazardous materials in flow systems minimizes potential exposure risks and enables implementation in standard laboratory facilities without specialized containment requirements. Pressure-rated reactors and automated emergency shutdown systems provide additional safety margins for high-pressure operations.

Quality control and consistency represent significant advantages of continuous flow processing [17]. The elimination of batch-to-batch variability through continuous operation under steady-state conditions ensures consistent product quality. Integrated purification steps including continuous liquid-liquid extraction and chromatographic separation can be directly coupled to the synthesis stream, providing high-purity products without intermediate isolation steps.

Fundamental Thermochemical Properties

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol represents a fluorinated alcohol compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol [1]. The presence of both the electronegative trifluoromethyl group and the meta-chlorophenyl substituent significantly influences the thermochemical properties of this compound compared to simpler alcohol systems.

The vapor pressure characteristics of fluorinated alcohols demonstrate unique behavior that deviates from conventional alcohol trends. Research on related fluorotelomer alcohols has shown that these compounds exhibit higher vapor pressures than their hydrogenated counterparts, despite the presence of strong hydrogen bonding capabilities [2] [3]. This phenomenon results from the distinctive molecular geometry of perfluorinated chains, which adopt a helical conformation that differs markedly from the planar all-trans configuration of hydrogenated alcohols [4].

Vapor Pressure Temperature Dependence

Experimental measurements on 2,2,2-trifluoroethanol, the parent compound, reveal a vapor pressure of 9.33 kPa at 25°C [5], with the temperature dependence following the Antoine equation: ln(Pvp) = A + B/(T + C), where A = 15.6334, B = -3058.02, and C = -69.528 for the temperature range 268.8-365.79 K [5]. The enthalpy of vaporization for trifluoroethanol has been measured at 44.5 kJ/mol [5], which is lower than typical hydrogenated alcohols due to reduced intermolecular hydrogen bonding in the liquid phase [6].

For 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, theoretical calculations using the Joback method predict a boiling point of 537.85 K and an enthalpy of vaporization of 53.27 kJ/mol [7]. The higher values compared to simple trifluoroethanol reflect the increased molecular size and the additional dipolar interactions introduced by the chlorophenyl group.

| Property | TFE | 1-(3-Chlorophenyl)-TFE (Estimated) | Method/Source |

|---|---|---|---|

| Boiling Point (K) | 347.15 | 537.85 | Experimental/Joback |

| Vapor Pressure (kPa at 25°C) | 9.33 | Not available | Experimental |

| ΔHvap (kJ/mol) | 44.5 | 53.27 | Experimental/Joback |

| Critical Temperature (K) | 498.57 | 728.45 | Experimental/Joback |

Phase Equilibrium Behavior

The phase behavior of fluorinated alcohol systems is characterized by complex intermolecular interactions that balance hydrogen bonding with the mutual phobicity between fluorinated and hydrogenated segments [8]. Molecular dynamics simulations have revealed that fluorinated alcohols tend to form nano-segregated structures in solution, particularly when mixed with hydrogenated solvents [6] [8].

The liquid-vapor equilibrium of fluorinated alcohols exhibits non-ideal behavior due to the competing effects of hydrogen bonding and the rigid perfluorinated chain structure. The helical conformation of the CF3 group restricts molecular packing in the liquid phase, leading to larger molar volumes and consequently higher vapor pressures than predicted by simple group contribution methods [3].

Studies on perfluorinated alcohols demonstrate that these compounds display characteristic liftoff areas in surface pressure isotherms of approximately 0.3 nm²/molecule, indicating efficient packing of the condensed phase despite the bulky fluorinated chains [4]. The phase transition behavior shows first-order transitions between gaseous and condensed phases, with the transition pressure dependent on temperature and chain length [4].

Solvation Parameters in Fluorinated Alcohol Systems

Solvent-Solute Interactions

The solvation behavior of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is dominated by the unique properties imparted by the trifluoromethyl group, which acts as both a strong electron-withdrawing substituent and a hydrophobic entity. The compound exhibits enhanced hydrogen bond donor capabilities compared to conventional alcohols, with the hydroxyl group becoming more acidic due to the inductive effect of the CF3 group [9] [10].

Experimental evidence from infrared spectroscopy and nuclear magnetic resonance studies reveals that fluorinated alcohols participate in distinctive hydrogen bonding networks. The CF3 group influences the orientation and strength of hydrogen bonds, with fluorine atoms capable of participating in weak C-H···F interactions that complement the primary O-H···O hydrogen bonding [9] [11].

Hydrogen Bonding Thermodynamics

The hydrogen bonding parameters for fluorinated alcohol systems demonstrate several key characteristics that distinguish them from conventional alcohols. The presence of the trifluoromethyl group increases the acidity of the hydroxyl proton, as evidenced by the pKa value of 12.4 for trifluoroethanol compared to 15.9 for ethanol [12]. This enhanced acidity translates to stronger hydrogen bond donor capability but reduced hydrogen bond acceptor strength due to the electron-withdrawing effect of the fluorine atoms [13].

Molecular dynamics simulations of aqueous trifluoroethanol solutions reveal that the alcohol molecules preferentially aggregate around solute molecules, forming a solvation shell that displaces water and creates a low dielectric environment [14] [15]. This behavior is particularly pronounced at concentrations above 30% volume fraction, where the formation of alcohol-rich domains becomes thermodynamically favorable [11].

| Parameter | Value | Comparison to Ethanol | Source |

|---|---|---|---|

| pKa | 12.4 | More acidic (15.9) | Literature |

| Hydrogen Bond Donor Strength | Enhanced | +40% stronger | Computational |

| Hydrogen Bond Acceptor Strength | Reduced | -30% weaker | Experimental |

| Dielectric Constant | 8.55 | Lower (24.3) | Experimental |

Preferential Solvation Effects

The solvation of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol in mixed solvent systems exhibits pronounced preferential solvation effects. In aqueous solutions, the compound shows a tendency to aggregate due to the mutual phobicity between the fluorinated alcohol and water [9]. This aggregation behavior is enhanced by the presence of the chlorophenyl group, which provides additional hydrophobic interactions.

Studies using fluorine-19 nuclear magnetic resonance spectroscopy demonstrate that the chemical shift of the CF3 group is linearly dependent on the local protein concentration, indicating specific solvation effects [16]. The fluorinated alcohol molecules form distinct solvation shells around hydrophobic regions of macromolecules, effectively excluding water and stabilizing non-polar conformations [10] [14].

Hydrogen Bonding Dynamics in Protic Media

Mechanistic Aspects of Hydrogen Bond Formation

The hydrogen bonding dynamics of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol in protic media involve complex cooperative effects between the alcohol hydroxyl group, the electron-withdrawing trifluoromethyl substituent, and the aromatic chlorophenyl moiety. The meta-chloro substitution pattern introduces additional electronic perturbations that influence both the strength and directionality of hydrogen bonds [17].

Computational studies using density functional theory methods reveal that the trifluoromethyl group stabilizes hydrogen-bonded complexes through secondary interactions involving the fluorine atoms [11]. These C-F···H-O interactions, while individually weak, provide cooperative stabilization that enhances the overall binding affinity in hydrogen-bonded networks [18].

Kinetics of Hydrogen Bond Exchange

The dynamics of hydrogen bond formation and breaking in fluorinated alcohol systems follow distinct kinetic patterns compared to conventional alcohols. Molecular dynamics simulations indicate that the exchange rates between hydrogen-bonded and free alcohol molecules are significantly faster in fluorinated systems due to the reduced binding energies associated with the electron-deficient hydroxyl group [19].

Nuclear magnetic resonance relaxation measurements demonstrate that the rotational correlation times for fluorinated alcohols in protic solvents are shorter than expected based on molecular size alone [20]. This observation suggests that the hydrogen bonding interactions are more dynamic and less structured than in corresponding hydrogenated alcohol systems [21].

| Dynamic Parameter | TFE System | Conventional Alcohol | Ratio |

|---|---|---|---|

| H-bond Lifetime (ps) | 2.1 | 4.3 | 0.49 |

| Exchange Rate (s⁻¹) | 4.8 × 10¹¹ | 2.3 × 10¹¹ | 2.09 |

| Rotational Correlation Time (ps) | 1.8 | 3.2 | 0.56 |

Cooperative Hydrogen Bonding Networks

The formation of extended hydrogen bonding networks in solutions containing 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol exhibits unique cooperative effects that arise from the interplay between multiple interaction types. The primary O-H···O hydrogen bonds are supplemented by weaker C-H···F and C-H···Cl interactions that provide additional stabilization to the network structure [22].

Experimental evidence from infrared spectroscopy reveals that the O-H stretching frequency in fluorinated alcohols is shifted to higher wavenumbers compared to conventional alcohols, indicating weaker hydrogen bonds in the neat liquid [17]. However, in the presence of good hydrogen bond acceptors, the fluorinated alcohols form stronger complexes due to their enhanced donor capability [23].

The temperature dependence of hydrogen bonding in fluorinated alcohol systems shows a more pronounced reduction in association constants with increasing temperature compared to conventional alcohols [24]. This behavior reflects the smaller enthalpy change associated with hydrogen bond formation in fluorinated systems, making the interactions more entropy-driven [25].

Solvent-Mediated Hydrogen Bonding Effects

In mixed protic media, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol participates in complex hydrogen bonding networks that involve solvent molecules as both donors and acceptors. The unique solvating properties of fluorinated alcohols make them effective at stabilizing charged species and transition states in chemical reactions [26] [18].

Studies of hydrogen bond-promoted nucleophilic reactions demonstrate that fluorinated alcohols can simultaneously activate both nucleophiles and electrophiles through hydrogen bonding interactions [26]. The alcohol acts as a hydrogen bond donor to anionic nucleophiles while the electronegative fluorine atoms can interact with positively charged centers, creating a dual activation mechanism [13].

The spatial organization of hydrogen bonding networks in fluorinated alcohol solutions shows evidence of nano-segregation, with distinct domains containing predominantly alcohol-alcohol interactions separated by regions of enhanced solvent-alcohol mixing [27]. This heterogeneous structure contributes to the unique solvating properties of fluorinated alcohols and their effectiveness in stabilizing diverse molecular conformations [28].